molecular formula C18H19NO3 B2434778 {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate CAS No. 1794931-96-6

{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate

Cat. No.: B2434778
CAS No.: 1794931-96-6
M. Wt: 297.354
InChI Key: BILNNFMDEOSKFW-UHFFFAOYSA-N
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Description

{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an amino-oxoethyl chain, which is further substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with an appropriate amino-oxoethyl derivative. One common method includes the reaction of 4-methylbenzoic acid with 2-[(2-methylphenyl)methylamino]-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: 2-[(2-Methylphenyl)methylamino]-2-hydroxyethyl 4-methylbenzoate.

    Substitution: Various substituted amino-oxoethyl benzoates.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and amide formation reactions.

Biology:

  • Potential use as a probe in biochemical assays to study enzyme activity.
  • Investigated for its interactions with biological membranes.

Medicine:

  • Explored for its potential as a drug candidate due to its structural similarity to known pharmacophores.
  • Studied for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the production of specialty polymers and resins.
  • Applied in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amino groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound may modulate signaling pathways involved in inflammation and pain perception.

Comparison with Similar Compounds

    [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] benzoate: Lacks the methyl group on the benzoate ring, leading to different steric and electronic properties.

    [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3-methylbenzoate: The methyl group is positioned differently, affecting the compound’s reactivity and interactions.

    [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate: Substitution of the methyl group with a chlorine atom introduces different electronic effects.

Uniqueness: The presence of the 4-methyl group on the benzoate ring in {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-7-9-15(10-8-13)18(21)22-12-17(20)19-11-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILNNFMDEOSKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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